3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong amide bonds. The presence of the fluorenyl group enhances its stability and makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired compound from any impurities .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid involves its ability to form stable amide bonds with other amino acids. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions. The compound’s molecular targets include enzymes and proteins involved in peptide bond formation and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
- (2S)-2-([(9H-fluoren-9-yl)methoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics. The compound’s stability and ease of deprotection further enhance its utility in various chemical and biological applications .
Biological Activity
The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pyrazine-2-carboxylic acid (often abbreviated as Fmoc-pyrazine-2-carboxylic acid) is a derivative of pyrazine that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens and cancer cell lines.
Structure and Composition
- Molecular Formula : C25H23N3O4
- Molecular Weight : 441.47 g/mol
- CAS Number : 507472-28-8
The structure of the compound includes a pyrazine ring substituted with a carboxylic acid and a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group.
Synthesis
The synthesis of Fmoc-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with Fmoc-protected amino acids. The process can be optimized through various coupling agents and solvents to enhance yield and purity.
Antimicrobial Activity
Research has shown that derivatives of pyrazine, including Fmoc-pyrazine-2-carboxylic acid, exhibit significant antimicrobial properties. A study focusing on N-substituted 3-aminopyrazine-2-carboxamides found that compounds with similar structures displayed potent activity against Mycobacterium tuberculosis and other bacterial strains.
Table 1: Antimicrobial Activity of Pyrazine Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
3-Amino-N-(2,4-dimethoxyphenyl) | 12.5 | Mycobacterium tuberculosis |
Fmoc-pyrazine-2-carboxylic acid | TBD | TBD |
Other derivatives | Variable | Various |
Anticancer Activity
In vitro studies have demonstrated that certain pyrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds have been evaluated for their ability to inhibit cell proliferation in HepG2 liver cancer cells.
Case Study: Cytotoxicity in HepG2 Cells
In a recent study, several pyrazine derivatives were screened for cytotoxicity against HepG2 cells. The results indicated that while most compounds showed minimal toxicity, specific derivatives exhibited IC50 values suggesting potential as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazine derivatives. Modifications to the substituents on the pyrazine ring significantly influence their antimicrobial and anticancer properties. For example:
- Alkyl Chain Length : Increasing the length of alkyl substituents generally enhances antibacterial activity.
- Amino Group Positioning : The position of amino groups on the pyrazine ring can alter the interaction with target enzymes or receptors.
Properties
Molecular Formula |
C20H15N3O4 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C20H15N3O4/c24-19(25)17-18(22-10-9-21-17)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,24,25)(H,22,23,26) |
InChI Key |
VVQHJHCMBKMIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CN=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.